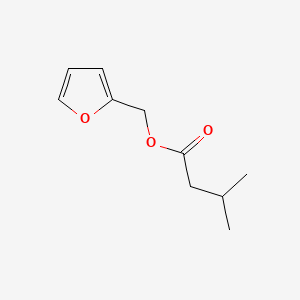

Furfuryl isovalerate

Overview

Description

Furfuryl isovalerate is a chemical compound that is commonly used in the field of organic chemistry. It is a derivative of furfuryl alcohol and isovaleric acid, and is often used as a flavoring agent due to its fruity aroma. In recent years, there has been an increasing interest in the synthesis and application of this compound in scientific research.

Scientific Research Applications

Catalytic Conversion Processes :

- Furfural, a precursor to furfuryl alcohol and furan resins, can be selectively hydrogenated to furfuryl alcohol over silica-supported Ru nanoparticles. This process is weakly structure-sensitive and can achieve high selectivity under specific conditions (Durndell et al., 2019).

- Microwave-assisted acid-catalyzed conversion of xylose and xylan to furfural has been explored. Optimal conditions for high furfural yields have been determined, emphasizing the role of temperature, substrate concentration, and pH (Yemiş & Mazza, 2011).

Biomass-Derived Chemicals :

- Heterogeneous catalysis can be employed for the production of furfural, an important intermediate in the chemical industry. This method is more sustainable and environmentally friendly compared to homogeneous catalysis (Karinen et al., 2011).

Biorefining and Biofuel Production :

- Furfural is a versatile biomass-derived feedstock that can be converted to isopropyl levulinate, a promising bio-based molecule for biofuels. A two-step microwave-assisted cascade process is used for this conversion (Gómez Bernal et al., 2019).

- A one-pot biosynthesis method has been developed for simultaneous production of furfuryl alcohol and lactic acid, showing potential for industrial applications (Bu et al., 2020).

Environmental and Industrial Applications :

- Furfural's impact on the respiratory metabolism of yeast Saccharomyces cerevisiae has been studied, showing significant inhibitory effects during aerobic growth. This insight is crucial for optimizing fermentation processes in biofuel production (Horváth et al., 2003).

- Furfuryl alcohol-based co-polymers, derived from sustainable phenolic fractions, have potential applications as wood adhesives. This research highlights the environmental benefits of using biopolymers (Luckeneder et al., 2016).

Corrosion Inhibition :

- The efficiency of furan derivatives, including furfuryl alcohol, as corrosion inhibitors for carbon steel in hydrochloric acid has been explored. This highlights their potential in industrial applications involving metal protection (Machnikova et al., 2008).

Biorefinery Models and Bio-Based Products :

- Studies on the conversion of furfuryl alcohol to ethyl levulinate using solid acid catalysts show the potential of furfural as a co-product in the production of valuable chemicals (Lange et al., 2009).

Mechanism of Action

Target of Action

Furfuryl isovalerate, also known as furan-2-ylmethyl 3-methylbutanoate, is a fatty acid ester

Mode of Action

These reactions could lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

For instance, furfural can be selectively converted into various fuels and high-value compounds, such as furfuryl alcohol, γ-valerolactone, pentanediols, and nitrogen-containing compounds .

Result of Action

Furfural, a related compound, has been shown to exert toxic effects on multiple cellular metabolic targets

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the transformation of furfural into related chemicals, such as furfuryl alcohol, has been shown to be influenced by the choice of catalysts, systems, and mechanisms . Similarly, the action of this compound could be influenced by factors such as pH, temperature, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Furfuryl isovalerate are not extensively studied. As a fatty acid ester, it may participate in esterification and hydrolysis reactions

Cellular Effects

Furfural, a related compound, has been shown to induce reactive oxygen species accumulation and cause cellular damage in Saccharomyces cerevisiae

Temporal Effects in Laboratory Settings

Temperature fluctuations can drastically skew laboratory test results and have far-reaching implications .

Dosage Effects in Animal Models

It’s important to consider the potential for threshold effects and toxic or adverse effects at high doses when conducting such studies .

Metabolic Pathways

Furfural, a related compound, has been shown to interfere with microbial metabolism, suggesting that this compound may also interact with metabolic pathways .

properties

IUPAC Name |

furan-2-ylmethyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGUIBCHHSHJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065579 | |

| Record name | Furfuryl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

97.00 to 98.00 °C. @ 11.00 mm Hg | |

| Record name | Furfuryl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Furfuryl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/713/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.014-1.023 | |

| Record name | Furfuryl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/713/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

13678-60-9 | |

| Record name | Furfuryl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, 2-furanylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7HH8621P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furfuryl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,7aS)-7a-phenyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B1604701.png)

![4,6-dichloro-2H-triazolo[4,5-c]pyridine](/img/structure/B1604708.png)

![4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1604711.png)